(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol
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Overview
Description
(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol is a chemical compound with the molecular formula C4H8N4O. It belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom.
Preparation Methods
The synthesis of (2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol typically involves the reaction of ethylamine with sodium azide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The final product is obtained after purification steps such as recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity of the product. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and water, and the reactions are typically carried out at elevated temperatures .
Chemical Reactions Analysis
(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Scientific Research Applications
(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol can be compared with other tetrazole derivatives, such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole. While these compounds share the tetrazole ring structure, they differ in their substituents, which can influence their chemical and biological properties .
Properties
IUPAC Name |
(2-ethyltetrazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-2-8-6-4(3-9)5-7-8/h9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKXAWPUZDGLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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